molecular formula C10H12FIN2O4 B016932 C-Fiau CAS No. 110864-93-2

C-Fiau

Cat. No. B016932
M. Wt: 370.12 g/mol
InChI Key: LAEQEBUUOBKCEN-UHFFFAOYSA-N
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Description

C-Fiau is a nucleoside analogue . It has been used in clinical trials and has implications for radiolabeled FIAU bacterial imaging . It’s also been used in the imaging of bacterial infections .


Chemical Reactions Analysis

C-Fiau is known to interact with the thymidine kinase (TK) enzyme of multiple pathogenic bacteria . This interaction is crucial for its use in bacterial imaging .

Scientific Research Applications

  • Tuberculosis Research and Imaging : Using [125I]-FIAU, researchers have developed a non-invasive imaging reporter to detect and localize Mycobacterium tuberculosis in live animals. This method simplifies preclinical studies and accelerates tuberculosis research (Davis et al., 2009).

  • Cancer Gene Therapy : Radiolabeled FIAU is used for non-invasive imaging of herpes simplex virus type 1 thymidine kinase gene expression in cancer gene therapy studies. This application aids in monitoring the efficacy of gene therapy treatments (Deng et al., 2003).

  • Viral Infection Imaging : Induction of viral thymidine kinase (TK) expression with radiolabeled FIAU allows for imaging of Epstein-Barr Virus (EBV)-associated tumors using techniques like single photon emission computed tomography and positron emission tomography (Fu et al., 2007).

  • Detecting Bacterial Infections : Imaging bacterial infections with radiolabeled FIAU provides a method for diagnosing localized bacterial infections, potentially translatable to clinical settings (Bettegowda et al., 2005).

  • Study of Mitochondrial Toxicity : Research on FIAU has revealed its potential to cause mitochondrial toxicity, leading to decreased mitochondrial DNA and structural defects in hepatoblasts (Lewis et al., 1996).

  • Analytical Applications : C-FIA analysis is used for detecting strong acids and bases, copper (Cu2+), calcium (Ca2+), and chloride (Cl-), showing good prospects in industry and environmental analysis (Dang Min-tuan, 2007).

Safety And Hazards

C-Fiau has been associated with hepatotoxicity . In clinical trials, several patients developed acute liver failure after being treated with C-Fiau . This hepatotoxicity was not predicted in preclinical studies, highlighting the need for more accurate models for testing drug safety .

Future Directions

The use of C-Fiau in bacterial imaging has potential, but its utility may be limited by the fact that not all pathogenic bacteria possess the TK enzyme . More research is needed to explore the potential uses and limitations of C-Fiau in medical imaging and treatment.

properties

IUPAC Name

1-[2-fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-iodopyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FIN2O4/c11-7-6(1-4(3-15)8(7)16)14-2-5(12)9(17)13-10(14)18/h2,4,6-8,15-16H,1,3H2,(H,13,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEQEBUUOBKCEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1N2C=C(C(=O)NC2=O)I)F)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FIN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60911880
Record name 1-[2-Fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-4-hydroxy-5-iodopyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60911880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C-Fiau

CAS RN

110864-93-2
Record name C-Fiau
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110864932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[2-Fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-4-hydroxy-5-iodopyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60911880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
181
Citations
JJ Min, M Iyer, SS Gambhir - European journal of nuclear medicine and …, 2003 - Springer
Earlier studies involving comparison of different reporter probes have shown conflicting results between pyrimidine nucleosides [eg, 2'-fluoro-2'-deoxy-1-β-d-arabinofuranosyl-5-…
Number of citations: 134 link.springer.com
KW Kang, JJ Min, X Chen, SS Gambhir - Molecular Imaging and Biology, 2005 - Springer
Purpose To assess the optimal reporter probe/reporter gene combination for monitoring herpes simplex virus type 1 thymidine kinase (HSV1-tk) gene expression, we compared the …
Number of citations: 69 link.springer.com
MM Alauddin, A Shahinian, R Park, M Tohme… - European journal of …, 2007 - Springer
Purpose FIAU and FEAU were evaluated in vitro and in vivo as markers for HSV1-tk gene expression. Methods In vitro and biodistribution studies were performed in wild type and …
Number of citations: 62 link.springer.com
SA Soghomonyan, M Doubrovin, J Pike, X Luo… - Cancer gene …, 2005 - nature.com
In order to noninvasively detect Salmonella delivery vectors within tumors, we used a genetically modified Salmonella, VNP20009, that expresses the herpes simplex thymidine kinase (…
Number of citations: 128 www.nature.com
J Tjuvajev, R Blasberg, X Luo, LM Zheng, I King… - Journal of controlled …, 2001 - Elsevier
In preclinical studies, genetically engineered Salmonella have the ability to localize, selectively accumulate, and persist within transplantable murine tumors, spontaneous murine …
Number of citations: 85 www.sciencedirect.com
R Jung-Jun Min, SS Gambhir - European Journal of …, 2003 - search.ebscohost.com
Earlier studies involving comparison of different reporter probes have shown conflicting results between pyrimidine nucleosides [eg, 2'-fluoro-2'-deoxy-1-β-d-arabinofuranosyl-5-…
Number of citations: 2 search.ebscohost.com
KL Peterson, WC Reid, AF Freeman… - Nuclear medicine and …, 2013 - Elsevier
… We also incubated the bacteria with 14 C-FIAU … C-FIAU uptake of TK − E. coli, however, was not equal to background as we observed a modest 1.7 fold increased uptake with 14 C-FIAU…
Number of citations: 17 www.sciencedirect.com
V Ponomarev, M Doubrovin, I Serganova… - European journal of …, 2004 - Springer
Two genetic reporter systems were developed for multimodality reporter gene imaging of different molecular-genetic processes using fluorescence, bioluminescence (BLI), and nuclear …
Number of citations: 345 link.springer.com
Y Lai, CM Tse, JD Unadkat - Journal of Biological Chemistry, 2004 - ASBMB
Many antiviral drugs (eg fialuridine; FIAU) produce clinically significant mitochondrial toxicity that limits their dose or prevents their use in the clinic. Because the majority of nucleoside …
Number of citations: 166 www.jbc.org
AD Borthwick, DN Evans, BE Kirk… - Journal of medicinal …, 1990 - ACS Publications
… The carbocyclic analogue ofFIAU (C-FIAU) 9 was prepared by the method of Prusoff17 by treatment of the uracil 8 with iodine in chloroform in the presence of nitric acid. The cytidine …
Number of citations: 70 pubs.acs.org

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